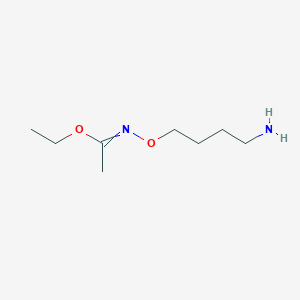

Ethyl N-(4-aminobutoxy)ethanimidate

Description

Ethyl N-(4-aminobutoxy)ethanimidate (referred to as compound 29 in ) is a synthetic intermediate used in the preparation of adenosine derivatives, such as 5'-deoxy-5'-[[4-[[(1-ethoxyethylidene)amino]oxy]butyl]methylamino]-8-oxoadenosine (13c). Its molecular formula is C17H25N5O5, with a mass of 454 (M+H)+ . The compound features a 4-aminobutoxy chain linked to an ethanimidate group, which contributes to its reactivity in nucleophilic substitution reactions. Key spectral data include ¹H NMR signals at δ 10.34 (8-OH), 8.02 (H-2), and 6.49 (6-NH₂), confirming its structural integrity .

Properties

CAS No. |

69182-54-3 |

|---|---|

Molecular Formula |

C8H18N2O2 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

ethyl N-(4-aminobutoxy)ethanimidate |

InChI |

InChI=1S/C8H18N2O2/c1-3-11-8(2)10-12-7-5-4-6-9/h3-7,9H2,1-2H3 |

InChI Key |

FPJFDTRPINSWRR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=NOCCCCN)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl N-(2-bromoethoxy)ethanimidate (Compound 28)

- Structural Difference : Shorter chain (2-bromoethoxy vs. 4-bromobutoxy).

- Synthesis: Used to prepare 5'-deoxy-5'-[[2-[[(1-ethoxyethylidene)amino]oxy]ethyl]methylamino]-8-phenyladenosine (11c) with a lower yield (20%) compared to 13c (26%) .

- Impact : The shorter chain may reduce steric hindrance but limit interactions with hydrophobic enzyme pockets, affecting biological activity.

N-(4-Aminobutoxy)benzamide Derivatives (7c, 7d, 7e)

- Structural Features: Compounds like 7c (C17H18F3IN3O2) share the 4-aminobutoxy motif but incorporate fluorinated benzamide groups .

- Physical Properties : Higher melting points (e.g., 146.7–147.7 °C for 7c) suggest greater crystallinity versus the glassy solid form of compound 29 .

- Synthetic Efficiency : Yields for these derivatives (72–95%) exceed those of compound 29, likely due to optimized reaction conditions or stabilizing fluorine substituents .

MZO-2 (Ethyl N-(4-{[(2,4-dimethoxyphenyl)methyl]carbamoyl}-3-methyl-1,2-oxazol-5-yl)ethanimidate)

- Structural Difference: Incorporates an isoxazole ring and carbamoyl group instead of the aminobutoxy chain .

- Biological Activity: Demonstrates immunosuppressive effects by inhibiting TNFα production and caspase expression in Jurkat cells, unlike compound 29, which is linked to adenosine derivatives targeting S-adenosylmethionine synthase .

- In Vivo Efficacy : Suppresses carrageenan-induced inflammation in mice, highlighting the role of heterocyclic moieties in modulating immune responses .

Ethyl N-(4-nitrophenoxy)ethanimidate (CAS 83077-00-3)

- Structural Feature: Substituted with a nitro group on the phenoxy ring .

- Reactivity: The electron-withdrawing nitro group may enhance electrophilicity, making this compound more reactive in substitution reactions compared to the electron-rich aminobutoxy derivative .

Ethyl N-(4-amino-1,2,5-oxadiazol-3-yl)ethanimidate (CAS 1547646-28-5)

- Applications : Likely used in medicinal chemistry for its heterocyclic diversity, contrasting with compound 29’s role in nucleotide synthesis .

Comparative Data Table

Key Findings

- Chain Length and Reactivity: Longer chains (e.g., 4-aminobutoxy) in compound 29 improve binding to enzymes like S-adenosylmethionine synthase but may reduce synthetic yields due to steric challenges .

- Substituent Effects : Fluorine atoms (in 7c) and nitro groups (CAS 83077-00-3) enhance stability and reactivity, respectively, while heterocycles (MZO-2, CAS 1547646-28-5) diversify biological activity .

- Biological Divergence: Compound 29’s adenosine-targeting role contrasts with MZO-2’s immunosuppressive effects, underscoring the impact of structural motifs on functional outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.